molecular formula C9H13IN2O B2899250 (2-Cyclopentyl-5-iodopyrazol-3-yl)methanol CAS No. 2226182-97-2

(2-Cyclopentyl-5-iodopyrazol-3-yl)methanol

Cat. No.: B2899250
CAS No.: 2226182-97-2
M. Wt: 292.12
InChI Key: QYKIMZLQIQBVDW-UHFFFAOYSA-N
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Description

(2-Cyclopentyl-5-iodopyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclopentyl group and an iodine atom attached to the pyrazole ring, along with a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentyl-5-iodopyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the pyrazole ring. Finally, the methanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentyl-5-iodopyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.

Major Products

    Oxidation: The major products include cyclopentyl-5-iodopyrazole-3-carboxylic acid.

    Reduction: The major product is (2-Cyclopentyl-5-hydropyrazol-3-yl)methanol.

    Substitution: The major products depend on the substituent introduced, such as (2-Cyclopentyl-5-bromopyrazol-3-yl)methanol.

Scientific Research Applications

(2-Cyclopentyl-5-iodopyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Cyclopentyl-5-iodopyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopentyl-5-bromopyrazol-3-yl)methanol
  • (2-Cyclopentyl-5-chloropyrazol-3-yl)methanol
  • (2-Cyclopentyl-5-fluoropyrazol-3-yl)methanol

Uniqueness

(2-Cyclopentyl-5-iodopyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the cyclopentyl group provides steric hindrance, affecting the compound’s interaction with biological targets.

Properties

IUPAC Name

(2-cyclopentyl-5-iodopyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c10-9-5-8(6-13)12(11-9)7-3-1-2-4-7/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIMZLQIQBVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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